

CAL-130 Racemate: A Technical Overview of a Potent PI3K δ /y Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CAL-130 Racemate	
Cat. No.:	B1600120	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][5] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4][6] Four isoforms of the p110 catalytic subunit exist: α , β , γ , and δ .[3][6] While p110 α and p110 β are ubiquitously expressed, the expression of p110 δ and p110 γ is primarily restricted to leukocytes, making them attractive targets for hematological malignancies and inflammatory diseases.[6]

CAL-130 is a potent small molecule inhibitor that demonstrates high selectivity for the p110 δ and p110 γ isoforms of PI3K.[7][8] This technical guide provides an in-depth overview of **CAL-130 racemate**, its inhibitory activity, the experimental protocols used for its characterization, and its effects on the PI3K/AKT signaling pathway.

Biochemical Activity and Selectivity

CAL-130 racemate is the racemic mixture of CAL-130 and functions as a potent inhibitor of PI3Kδ and PI3Kγ.[9][10][11][12][13] The inhibitory activity of CAL-130 has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

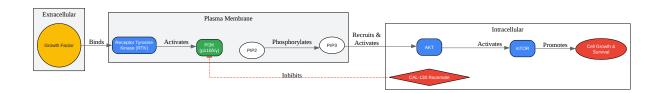


PI3K Isoform	IC50 (nM)	
p110δ	1.3[7][8]	
p110y	6.1[7][8]	
ρ110α	115[7][8]	
p110β	56[7][8]	
Table 1: Inhibitory Activity of CAL-130 against		
Class I PI3K Isoforms.		

As the data indicates, CAL-130 displays significant selectivity for the δ and γ isoforms over the α and β isoforms.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

CAL-130 exerts its effects by inhibiting the catalytic activity of PI3K δ and PI3K γ , which are crucial components of the PI3K/AKT/mTOR signaling cascade.[1] By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), CAL-130 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][2] This disruption of the signaling pathway ultimately leads to the inhibition of cell growth, proliferation, and survival in cells dependent on PI3K δ and PI3K γ signaling.[1]





Click to download full resolution via product page

Caption: PI3K/AKT Signaling Pathway Inhibition by **CAL-130 Racemate**.

Experimental Protocols

This section details the methodologies employed to characterize the activity of **CAL-130** racemate.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of recombinant PI3K isoforms and the inhibitory effect of CAL-130. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][6][14][15][16]

Materials:

- Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , p110 γ /p101)
- CAL-130 Racemate
- ADP-Glo™ Kinase Assay Kit (Promega)
- Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
- ATP
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[14]
- 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of CAL-130 racemate in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
- Kinase Reaction Setup: In a 384-well plate, add the recombinant PI3K enzyme, the lipid substrate (PIP2), and the CAL-130 racemate dilution (or vehicle control).



- Initiation of Reaction: Initiate the kinase reaction by adding ATP at a concentration consistent with the Km for each enzyme.[7][8]
- Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[17]
- Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14][17]
- ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and to initiate the luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[4][14]
- Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: Calculate the percent inhibition for each concentration of CAL-130 racemate and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of CAL-130 on the proliferation of cancer cell lines.

Materials:

- CCRF-CEM cells (human T-cell acute lymphoblastic leukemia cell line)
- CAL-130 Racemate
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Hemocytometer
- Trypan blue solution

Procedure:

• Cell Seeding: Seed CCRF-CEM cells at a defined density in a multi-well plate.



- Compound Treatment: Treat the cells with various concentrations of CAL-130 racemate (e.g., 1, 2.5, and 5 μM) or vehicle control.[7][8]
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Cell Counting: At the end of the incubation period, harvest the cells and perform a cell count using a hemocytometer and trypan blue exclusion to differentiate between viable and non-viable cells.[7][8]
- Data Analysis: Determine the effect of CAL-130 on cell proliferation by comparing the number of viable cells in the treated wells to the control wells.

In Vivo Xenograft Model in Mice

This protocol outlines a general workflow for evaluating the in vivo efficacy of a PI3K inhibitor like CAL-130 in a tumor xenograft model.[1][18][19][20][21][22]

Materials:

- Immunodeficient mice (e.g., NOD/SCID)
- Cancer cell line (e.g., CCRF-CEM cells engineered to express luciferase for bioluminescence imaging)[7][8]
- Matrigel
- CAL-130 Racemate
- Vehicle solution (e.g., 0.5% methylcellulose, 0.1% Tween 80)[7][8]
- · D-luciferin for imaging

Procedure:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.[7][8]
- Tumor Growth: Allow the tumors to establish and reach a palpable size.

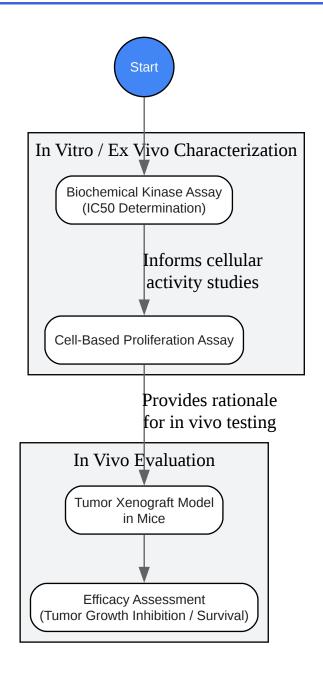






- Treatment: Randomize the mice into treatment and control groups. Administer **CAL-130** racemate (e.g., 10 mg/kg) or vehicle control via oral gavage at a defined schedule (e.g., every 8 hours for a specified number of days).[7][8]
- Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging after intraperitoneal injection of D-luciferin.[7][8]
- Animal Health Monitoring: Monitor the general health of the animals, including body weight and any signs of toxicity.
- Efficacy Assessment: At the end of the study, assess the efficacy of **CAL-130 racemate** by comparing the tumor growth in the treated group to the control group. In survival studies, monitor the animals until a predefined endpoint is reached.[7][8]





Click to download full resolution via product page

Caption: Experimental Workflow for CAL-130 Racemate Characterization.

Conclusion

CAL-130 racemate is a potent and selective dual inhibitor of PI3K δ and PI3K γ . Its mechanism of action, centered on the inhibition of the PI3K/AKT signaling pathway, provides a strong rationale for its investigation in hematological malignancies and other diseases where these isoforms play a key oncogenic role. The experimental protocols detailed in this guide provide a



framework for the continued evaluation of CAL-130 and similar targeted therapies. Further research will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. promega.com [promega.com]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. ADP-Glo™ Kinase Assay with Lipid Kinase Substrates [promega.jp]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cal 130 hydrochloride TargetMol Chemicals [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CAL-130 Racemate | PI3K 抑制剂 | MCE [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. promega.com [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]



- 20. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAL-130 Racemate: A Technical Overview of a Potent PI3Kδ/y Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600120#cal-130-racemate-as-a-pi3k-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com